Setmelanotide

准备方法

RM-493 的合成涉及环状肽结构的构建。合成路线通常包括以下步骤:

肽合成: 使用固相肽合成 (SPPS) 技术合成线性肽链。

环化: 线性肽环化形成环状结构,这对其生物活性至关重要。

RM-493 的工业生产方法类似于肽合成中使用的那些方法,涉及大规模 SPPS 和环化过程,然后进行纯化和质量控制措施以确保一致性和有效性 .

化学反应分析

RM-493 会经历各种化学反应,包括:

氧化: 该化合物可以进行氧化反应,特别是在其结构中的硫原子处。

还原: 还原反应会发生,影响环状肽内的二硫键。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化,二硫苏糖醇等还原剂用于还原,以及各种氨基酸衍生物用于取代反应。 这些反应形成的主要产物是具有改变的生物活性的 RM-493 的修饰版本 .

科学研究应用

Genetic Obesity Syndromes

Setmelanotide has been investigated in clinical trials for various rare genetic obesity syndromes:

- Bardet-Biedl Syndrome : A Phase 2 study demonstrated that this compound led to significant weight loss and improved hunger scores in patients with Bardet-Biedl syndrome, with some patients experiencing weight reductions of up to 12.1% over 19 weeks .

- Pro-opiomelanocortin Deficiency Obesity : In clinical trials, patients with this condition showed promising results with substantial weight loss and reduced hunger levels after treatment with this compound .

- Leptin Receptor Deficiency Obesity : Similar outcomes were observed in patients suffering from leptin receptor deficiency, where this compound was effective in managing weight and appetite .

Pediatric Applications

Recent studies have expanded the application of this compound to younger populations. A Phase 3 trial involving children aged 2-5 years with severe obesity due to genetic conditions showed a mean percent change in body mass index (BMI) of -26% after one year of treatment, indicating sustained weight loss with minimal adverse effects .

Case Study 1: Adult Patient with MC4R Mutation

A 32-year-old female with severe early-onset obesity secondary to an MC4R mutation underwent treatment with this compound after failing traditional weight management strategies. Following treatment, she achieved a significant reduction in weight, demonstrating the efficacy of this compound in patients resistant to conventional therapies .

Case Study 2: Pediatric Patient

In a clinical trial involving young children with genetic obesity syndromes, one patient exhibited remarkable improvements in both weight and hunger scores after 52 weeks of treatment with this compound. The results highlight the drug's potential as a safe and effective intervention for managing severe obesity in pediatric populations .

Summary of Clinical Findings

| Study Type | Population | Duration | Weight Loss (%) | Hunger Score Improvement | Adverse Effects |

|---|---|---|---|---|---|

| Phase 2 (BBS) | Adults with Bardet-Biedl | 19 weeks | Up to 12.1 | Yes | Mild injection site reactions |

| Phase 3 (Pediatric) | Children aged 2-5 | 52 weeks | -26% mean BMI | Significant | Minimal (skin pigmentation) |

| Phase III (POMC Deficiency) | Adults | Varies | Significant | Yes | Mild nausea |

作用机制

RM-493 通过作为黑素皮质素 4 受体 (MC4R) 的激动剂发挥作用。该化合物与 MC4R 结合,激活受体并启动调节食欲、饱腹感和能量消耗的信号级联反应。 RM-493 的主要分子靶点是下丘脑中的 MC4R 受体,它们在控制饥饿和体重方面起着至关重要的作用 .

相似化合物的比较

RM-493 在 MC4R 激动剂中是独一无二的,因为它具有高效力和选择性。类似的化合物包括:

α-黑色素细胞刺激素 (α-MSH): MC4R 的内源性配体,与 RM-493 相比效力较低。

LY2112688: 另一种 MC4R 激动剂,已经开发出来,但显示出副作用,例如血压和心率升高

RM-493 因其能够以更高的效力激活 MC4R 且副作用更少而脱颖而出,使其成为治疗遗传性肥胖症的有希望的候选药物 .

生物活性

Setmelanotide is a cyclic octapeptide analog of human alpha-melanocyte stimulating hormone (α-MSH) and functions primarily as an agonist of the melanocortin 4 receptor (MC4R). This receptor is crucial in regulating appetite and energy expenditure, making this compound a significant therapeutic option for treating obesity linked to genetic disorders affecting the MC4R pathway, such as proopiomelanocortin (POMC) deficiency and leptin receptor (LEPR) deficiency.

This compound selectively binds to and activates MC4R, which is predominantly located in the hypothalamus. The activation of this receptor leads to:

- Decreased Appetite : MC4R activation reduces hunger signals, contributing to lower food intake.

- Weight Reduction : Through appetite suppression and increased energy expenditure, this compound promotes weight loss in individuals with specific genetic obesity conditions.

In vitro studies have shown that this compound binds with high affinity to the human MC4R (Ki = 2.1 nM) and effectively activates it (EC50 = 0.27 nM) . Importantly, it has been noted that this compound does not significantly affect cardiovascular parameters such as heart rate or blood pressure, which were concerns with earlier MC4R agonists .

Case Studies and Trials

Several clinical trials have evaluated the efficacy and safety of this compound in various populations:

- Bardet-Biedl Syndrome (BBS) :

- POMC and LEPR Deficiency :

- Pediatric Applications :

Summary of Clinical Findings

| Condition | Population Size | % Achieving Weight Loss | Mean Change in BMI (%) | Common Adverse Effects |

|---|---|---|---|---|

| Bardet-Biedl Syndrome | 38 | 32.3 | -2.4 | Skin hyperpigmentation |

| POMC Deficiency | 10 | 80 | Not specified | Injection site reactions |

| LEPR Deficiency | 11 | 45 | Not specified | Skin disorders, nausea |

| Pediatric Trials | Varies | Significant (exact %) not specified | -26 (mean at week 52) | Minimal adverse effects |

Safety Profile

This compound has been generally well-tolerated across various studies, with the most common adverse events being skin hyperpigmentation and injection site reactions. Serious adverse events were rare and not directly attributed to the treatment .

Long-term Safety Observations

Long-term studies have indicated no significant elevations in heart rate or blood pressure, which were major concerns with earlier generations of MC4R agonists .

属性

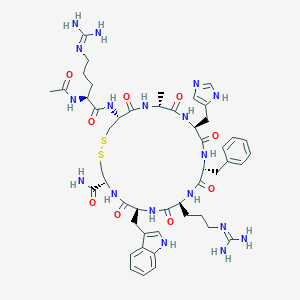

IUPAC Name |

(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHDTKMUACZDAA-PHNIDTBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H68N18O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1117.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Grehlin and other hunger signals from the gastrointestinal tract stimulate orexigenic neurons, stimulating the release of agouti-related protein. Agouti-related protein inhibits melanocortin 4 receptor (MC4R) activation until satiety signals such as insulin or leptin stimulate anorexigenic neurons. Insulin and leptin stimulate production of the POMC-derived melanocortin peptide α-melanocyte simulating hormone, which is a ligand of MC4R. Orexigenic and anorexigenic neurons contain prohormone convertase 1/3 (PC1/3), which is encoded by the gene proprotein subtilisin/kexin type 1. PC1/3 preforms activation cleavage of a number of peptide hormone precursors, including α-melanocyte simulating hormone. Setmelanotide is a pro-opiomelanocortin derived peptide that is an agonist of MC4R. It is an approximately 20-fold more potent agonist of MC4R than endogenous α-melanocyte stimulating hormone, with an EC50 of 0.27 nM. By directly agonizing MC4R, upstream genetic deficiencies in the MC4R signalling pathway cannot inhibit satiety, food intake is decreased, and weight loss is achieved. MC4R is a 332 amino acid G-protein coupled receptor (G-PCR). Although the lack of cardiovascular adverse effects with setmelanotide treatment are not well understood, it is believed that earlier MC4R antagonists activated multiple G-protein signalling pathways. Earlier drugs that targeted G-PCRs either bound with high affinity to the highly conserved orthosteric binding site, or with high specificity to less conserved allosteric sites. Setmelanotide is an atypical bitopic ligand that interacts with both the orthosteric and putative allosteric binding site, allowing for both high affinity and specificity. | |

| Record name | Setmelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

920014-72-8 | |

| Record name | Setmelanotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920014728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setmelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SETMELANOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T15V1FUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。